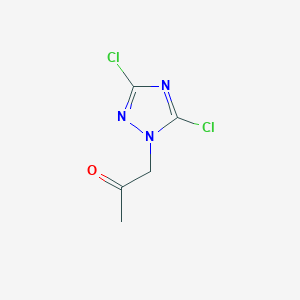

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-Triazoles are a core moiety of a substantial part of marketed and investigational drugs . They are used in the development of antifungal drugs, anticancer and anti-inflammatory agents, substances for treatment microbial and viral infections . For example, prominent examples of biologically active 1,3,5-trisubstituted 1,2,4-triazoles include marketed antihypertensive agent forasartan, first FDA-approved oral medication for chronic iron overload (deferasirox), a benzodiazepine prodrug rilmazafone, and some anticancer drug candidates (bemcentinib and taselisib) .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles are used due to their high chemical stability and aromatic character . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,4-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . This makes them useful in the construction of complex molecular architectures .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological applications, such as drug delivery and imaging .

Chemical Biology

In the field of chemical biology, 1,2,4-triazoles are used as a tool to study biological systems . They can be used to label and track molecules in a biological system, providing valuable insights into biological processes .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging due to their ability to absorb and emit light . They can be used to label molecules, allowing them to be tracked and visualized under a microscope .

Materials Science

In materials science, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment . They can be used in the creation of various materials, including polymers and ceramics .

Propiedades

IUPAC Name |

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPTRPUNZLOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402023 |

Source

|

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | |

CAS RN |

625401-77-6 |

Source

|

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)